2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8MDP involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrimido[5,4-d]pyrimidine core: This involves the reaction of appropriate precursors under controlled conditions to form the core structure.
Introduction of hexahydro-1(2H)-azocinyl groups: This step involves the addition of hexahydro-1(2H)-azocinyl groups to the core structure through nucleophilic substitution reactions.
Attachment of tetrakisethanol groups: The final step involves the attachment of tetrakisethanol groups to the nitrogen atoms of the core structure, typically through alkylation reactions.
Industrial Production Methods
Industrial production of 8MDP follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to ensure efficient reactions.
Purification steps: Using techniques such as crystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
8MDP undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, 8MDP can undergo oxidation, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of 8MDP.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
8MDP has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study nucleoside transport mechanisms and to develop new inhibitors.
Biology: Employed in cell biology research to investigate the role of nucleoside transporters in cellular processes.
Medicine: Potential therapeutic applications in treating diseases related to nucleoside transport dysfunction.
Industry: Utilized in the development of new drugs and as a tool in pharmaceutical research.
Mechanism of Action
8MDP exerts its effects by inhibiting equilibrative nucleoside transporter 1 (ENT1). This inhibition prevents the uptake of nucleosides such as uridine into cells, thereby affecting various cellular processes. The molecular targets include ENT1 and ENT2 transporters, and the pathways involved are related to nucleoside transport and metabolism .
Comparison with Similar Compounds
Similar Compounds
Dipyridamole: Another potent ENT1 inhibitor with similar inhibitory effects.
NBMPR (nitrobenzylthioinosine): A well-known ENT1 inhibitor used in research.
Ranolazine: A compound with ENT1 inhibitory properties but with additional cardiovascular effects.
Uniqueness of 8MDP
8MDP is unique due to its high potency and specificity for ENT1 inhibition. Its structure allows for strong binding to the transporter, resulting in effective inhibition at low concentrations. This makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[4,8-bis(azocan-1-yl)-2-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N8O4/c37-19-15-35(16-20-38)27-30-24-23(25(31-27)33-11-7-3-1-4-8-12-33)29-28(36(17-21-39)18-22-40)32-26(24)34-13-9-5-2-6-10-14-34/h37-40H,1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOCTHJHIGLQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCCCC4)N(CCO)CCO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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